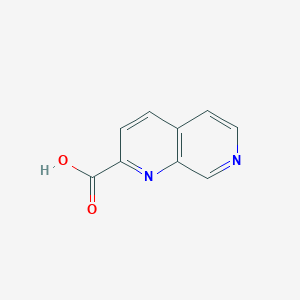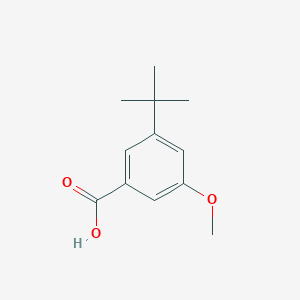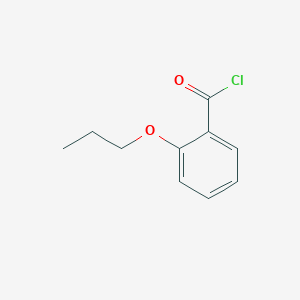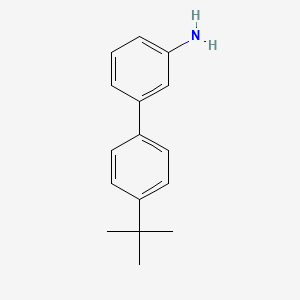
3-(4-tert-Butylphenyl)anilin
Übersicht
Beschreibung
3-(4-tert-Butylphenyl)aniline is a chemical compound with the CAS Number: 893738-00-6 . It has a molecular weight of 225.33 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4’-tert-butyl [1,1’-biphenyl]-3-amine . The InChI code is 1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3 .Physical And Chemical Properties Analysis
3-(4-tert-Butylphenyl)aniline is a powder that is stored at room temperature . It has a melting point of 146-148 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Ich habe Recherchen durchgeführt, um Informationen über die wissenschaftlichen Forschungsanwendungen von „3-(4-tert-Butylphenyl)anilin“, auch bekannt als „4’-(tert-Butyl)-[1,1’-Biphenyl]-3-amin“, zu sammeln. Im Folgenden finden Sie eine umfassende Analyse, die sich auf einzigartige Anwendungen konzentriert, die jeweils in einem separaten und detaillierten Abschnitt dargestellt werden.
Synthese organischer Verbindungen
„this compound“ wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet. Beispielsweise reagiert es mit Ameisensäure zu Ameisensäure-(4-tert-butyl-anilid), das in weiteren chemischen Reaktionen verwendet werden kann .
Erzeugung von Radikalanionen
Diese Verbindung ist an Elektronentransferreaktionen beteiligt. Sie kann Elektronen von Lithiummetall aufnehmen, um Radikalanionen zu erzeugen, die effektiv bei der Umwandlung von Alkylhalogeniden in Alkyllithiumverbindungen sind . Dieser Prozess ist entscheidend für die Herstellung verschiedener organischer Moleküle.
Katalyse
Die Verbindung kann als Katalysator oder Teil eines katalytischen Systems für chemische Reaktionen dienen, wie z. B. die Friedel-Crafts-Alkylierung, die ein Beispiel für eine elektrophile aromatische Substitution ist, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen führt .
Pflanzenschutzmittel
Ähnliche Verbindungen werden bei der Entwicklung von Pflanzenschutzmitteln eingesetzt. Obwohl keine direkten Anwendungen für „this compound“ gefunden wurden, ist es möglich, dass es aufgrund seiner chemischen Struktur in diesem Bereich eingesetzt werden könnte .
Polymerstabilisatoren
Chemische Verbindungen mit tert-Butylgruppen sind dafür bekannt, als Stabilisatoren in Polymeren zu dienen. “this compound“ könnte möglicherweise verwendet werden, um die Stabilität von Polymermaterialien zu verbessern .
Parfümindustrie
Die tert-Butylgruppe ist in der Duftstoffchemie weit verbreitet, da sie die Möglichkeit bietet, das Volumen zu erhöhen und Duftprofile zu modifizieren. Diese Verbindung kann Anwendungen bei der Synthese von Duftstoffen finden .
Kautschukbeschleuniger
Verbindungen mit Anilinstrukturen werden häufig als Beschleuniger in der Kautschukproduktion eingesetzt. “this compound“ könnte aufgrund seiner strukturellen Eigenschaften für solche Anwendungen untersucht werden .
Thermo Fisher Scientific - 4-tert-Butylanilin Thermo Fisher Scientific - 4,4’-Di-tert-butylbiphenyl Chemical Book - 4-tert-Butylthiophenol Royal Society of Chemistry - Synthese von 4,4′-Di-tert-butylbiphenyl
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSQIALAIVRXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588054 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893738-00-6 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




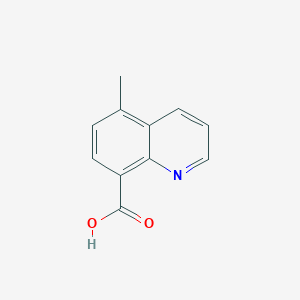
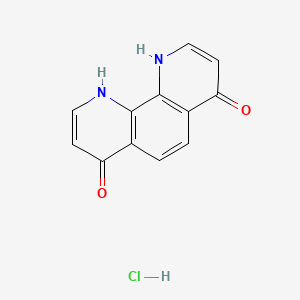
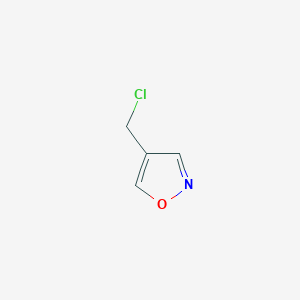
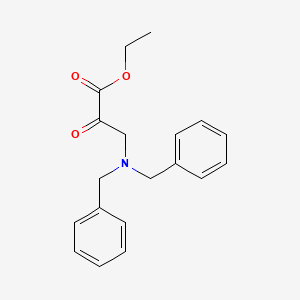
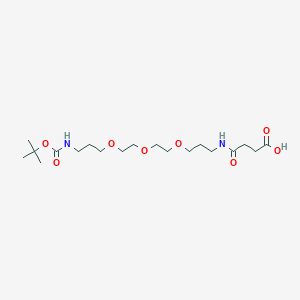
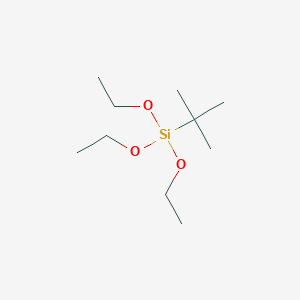

![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)

